molecular formula C12H8Cl3NO B6331404 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95% CAS No. 1306158-28-0

5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%

Cat. No. B6331404
CAS RN: 1306158-28-0
M. Wt: 288.6 g/mol
InChI Key: HEOVDOXCYHXURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, is an organic compound that has been used in various scientific research applications. It is a white crystalline solid that is insoluble in water and has a melting point of around 100°C. This compound has been used in a variety of research studies due to its unique properties, as well as its ability to be synthesized in a relatively simple manner.

Scientific Research Applications

5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, has been used in a variety of scientific research applications. It has been used in studies on the synthesis of new drugs, as well as in studies on the biological activity of various compounds. It has also been used in studies on the synthesis of polymers, as well as in studies on the structure-activity relationships of various compounds. Additionally, it has been used in studies on the synthesis of new catalysts and in studies on the development of new methods of synthesis.

Mechanism of Action

The mechanism of action of 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P-450. It is also believed to have an effect on the activity of certain receptors, such as the serotonin receptor. Additionally, it is believed to have an effect on the activity of certain hormones, such as cortisol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, are not fully understood. However, it is believed to have an effect on the activity of certain enzymes, such as cytochrome P-450. Additionally, it is believed to have an effect on the activity of certain hormones, such as cortisol. Furthermore, it is believed to have an effect on the activity of certain receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, in laboratory experiments include its relatively simple synthesis method, its ability to be used in a variety of research studies, and its ability to act as an inhibitor of certain enzymes. The limitations of this compound include its insolubility in water, its relatively low melting point, and its potential for toxicity.

Future Directions

The potential future directions for 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into the synthesis of new catalysts and the development of new methods of synthesis. Finally, further research could be conducted into the structure-activity relationships of various compounds.

Synthesis Methods

5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, can be synthesized using a two-step process. The first step involves the reaction of 2,5-dichlorophenol with potassium hydroxide in an aqueous medium. The reaction is carried out at room temperature and yields a mixture of 5-chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, and potassium chloride. The second step involves the separation of the two products by distillation. This method is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

5-(chloromethyl)-2-(2,5-dichlorophenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO/c13-6-8-1-4-12(16-7-8)17-11-5-9(14)2-3-10(11)15/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOVDOXCYHXURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=NC=C(C=C2)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine

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